molecular formula C8H5BrN2O2 B8591164 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone

カタログ番号: B8591164
分子量: 241.04 g/mol
InChIキー: UHAKFHKIBFHMNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H5BrN2O2

分子量

241.04 g/mol

IUPAC名

1-(2,1,3-benzoxadiazol-5-yl)-2-bromoethanone

InChI

InChI=1S/C8H5BrN2O2/c9-4-8(12)5-1-2-6-7(3-5)11-13-10-6/h1-3H,4H2

InChIキー

UHAKFHKIBFHMNC-UHFFFAOYSA-N

正規SMILES

C1=CC2=NON=C2C=C1C(=O)CBr

製品の起源

United States

Synthesis routes and methods

Procedure details

1-(2,1,3-Benzoxadiazol-5-yl)ethanone (230 mg, 1.42 mmol) was combined with NBS (265 mg, 1.49 mmol) and ammonium acetate (11 mg, 0.14 mmol) in ether (5 mL) and the resulting mixture was stirred at RT for 1 h. Carbon tetrachloride was added (5 mL) and the mixture was heated at 80° C. for 1 h. An additional 0.2 equivalents of NMS were added and the mixture was heated at 80° C. for an additional 2 h. The reaction mixture was filtered and the filtrate was washed with water and the organic layer was dried over MgSO4. The crude product which still contained starting material was used without purification in the next step. Step D: 1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone-1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone (crude, 200 mg, 0.830 mmol) was combined with 1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride (256 mg, 0.830 mmol) in acetonitrile (2 mL) and treated with Hunig's base (0.145 mL, 0.830 mmol). The reaction mixture was stirred at 60° C. for 5 h. The reaction mixture was concentrated and purification by preparative TLC afforded the title compound. LC/MS: [(M+1)]+=433.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
reactant
Reaction Step Three
Name
1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone
Quantity
200 mg
Type
reactant
Reaction Step Four
Name
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
Quantity
256 mg
Type
reactant
Reaction Step Five
Quantity
0.145 mL
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。